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Compound of Interest

Compound Name: 5-Chlorovaleric acid

Cat. No.: B053291 Get Quote

For researchers, scientists, and professionals in drug development, a thorough understanding

of the structural characteristics of chemical compounds is paramount. This guide provides a

comprehensive overview of the spectroscopic data for 5-chlorovaleric acid, a versatile

building block in organic synthesis. By presenting nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data, this document serves as a valuable resource for

compound identification, purity assessment, and reaction monitoring.

Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 5-chlorovaleric acid
(CAS No: 1119-46-6). This information is crucial for confirming the molecular structure and

identifying characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum provides information about the chemical

environment of the hydrogen atoms in the molecule. The chemical shifts (δ) are reported in

parts per million (ppm) relative to a standard reference.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b053291?utm_src=pdf-interest
https://www.benchchem.com/product/b053291?utm_src=pdf-body
https://www.benchchem.com/product/b053291?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assignment Chemical Shift (ppm) Multiplicity Integration

H-5 (CH₂-Cl) ~3.55 Triplet 2H

H-2 (CH₂-COOH) ~2.40 Triplet 2H

H-3, H-4 (-CH₂-CH₂-) ~1.80 Multiplet 4H

-COOH ~11-12 Singlet (broad) 1H

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum reveals the different carbon

environments within the molecule.

Assignment Chemical Shift (ppm)

C=O (Carboxylic Acid) ~179

CH₂-Cl (Carbon bonded to Chlorine) ~44

CH₂-COOH (Carbon alpha to COOH) ~33

-CH₂- (Alkyl Chain) ~26

-CH₂- (Alkyl Chain) ~21

Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Functional Group Vibrational Mode
Absorption Range

(cm⁻¹)
Intensity

O-H (Carboxylic Acid) Stretching 2500-3300 Broad, Strong

C=O (Carboxylic Acid) Stretching 1700-1725 Strong

C-O (Carboxylic Acid) Stretching 1210-1320 Strong

C-H (Alkyl) Stretching 2850-2960 Medium-Strong

C-Cl (Alkyl Halide) Stretching 600-800 Medium-Strong
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.

Technique m/z Value Interpretation

Electron Ionization (EI) 136/138
Molecular Ion Peak (M⁺, M⁺+2

due to ³⁵Cl/³⁷Cl isotopes)

Electron Ionization (EI) 101 [M-Cl]⁺

Electron Ionization (EI) 73 [M-C₂H₄Cl]⁺

Electron Ionization (EI) 60
[CH₃COOH₂]⁺ (McLafferty

rearrangement)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-chlorovaleric acid (typically 5-10 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, 0.5-1.0 mL) in a standard 5 mm NMR tube. A small amount

of a reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical

shift scale to 0 ppm.

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 300 MHz or 500 MHz NMR

spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation

delay of 1-2 seconds, and the collection of 16-32 scans to ensure a good signal-to-noise

ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically

operating at 75 MHz or 125 MHz, respectively. A proton-decoupled pulse sequence is used

to simplify the spectrum to single peaks for each unique carbon atom. A larger number of
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scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically

required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For a liquid sample like 5-chlorovaleric acid, a thin film is prepared by

placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The FT-IR spectrum is recorded using a spectrometer over the range of

4000-400 cm⁻¹. A background spectrum of the clean salt plates is first collected and

automatically subtracted from the sample spectrum to eliminate interference from

atmospheric CO₂ and water vapor. Typically, 16-32 scans are co-added to improve the

signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation and Derivatization: To increase its volatility for GC analysis, 5-
chlorovaleric acid is often derivatized. A common method involves esterification, for

example, by reacting the acid with a silylating agent like N,O-

bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by converting it to its methyl ester using

diazomethane or methanolic HCl.

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a

capillary column (e.g., a nonpolar DB-5ms or equivalent). The oven temperature is

programmed to ramp from a low initial temperature (e.g., 50 °C) to a higher final temperature

(e.g., 250 °C) to separate the components of the sample mixture.

MS Analysis: The eluent from the GC column is introduced into the ion source of a mass

spectrometer, typically operating in electron ionization (EI) mode at 70 eV. The mass

analyzer scans a mass-to-charge (m/z) range (e.g., 40-400 amu) to detect the molecular ion

and its fragment ions.

Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the

spectroscopic data for a chemical compound like 5-chlorovaleric acid.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Analysis of 5-Chlorovaleric Acid: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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